molecular formula C10H18N2O3 B7157173 N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide

N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide

Cat. No.: B7157173
M. Wt: 214.26 g/mol
InChI Key: KLUBGGHJQLVXEP-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide is a compound of interest in various scientific fields due to its unique structural and chemical properties

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-8-10(1-2-10)11-9(14)7-12-3-5-15-6-4-12/h13H,1-8H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUBGGHJQLVXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide typically involves multiple steps. One common method starts with the preparation of 1-hydroxymethyl cyclopropylacetonitrile. This involves the acetylation of tribromo-neopentyl alcohol, followed by reduction with zinc powder and a catalyst to obtain methyl 1-(bromomethyl) cyclopropyl acetate. This intermediate undergoes substitution with cyanide in an organic solvent, followed by ester hydrolysis under basic conditions to yield 1-hydroxymethyl cyclopropylacetonitrile .

Industrial Production Methods

For large-scale industrial production, the synthesis method is optimized for cost-effectiveness and high yield. The raw materials used are inexpensive and readily available, making the process suitable for industrial mass production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium cyanide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring can enhance the compound’s binding affinity to its targets, while the acetamide moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing molecules and morpholine derivatives, such as:

Uniqueness

N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide is unique due to its combination of a cyclopropyl group, a morpholine ring, and an acetamide moiety.

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